(1,3-dimethyl-1H-pyrazol-4-yl)(piperazin-1-yl)methanone
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Overview
Description
(1,3-dimethyl-1H-pyrazol-4-yl)(piperazin-1-yl)methanone is a heterocyclic compound that features a pyrazole ring substituted with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)(piperazin-1-yl)methanone typically involves the reaction of 1,3-dimethyl-1H-pyrazole with piperazine in the presence of a suitable coupling agent. One common method involves the use of carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the methanone linkage .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(1,3-dimethyl-1H-pyrazol-4-yl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated pyrazole or piperazine rings.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1,3-dimethyl-1H-pyrazol-4-yl)(piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as a pharmacophore in drug design. It exhibits activity against certain biological targets, making it a candidate for the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound have shown promise as anti-inflammatory and anticancer agents. Their ability to interact with specific enzymes and receptors makes them valuable in the development of new drugs .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of (1,3-dimethyl-1H-pyrazol-4-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting an anti-inflammatory effect .
Comparison with Similar Compounds
Similar Compounds
(1,3-dimethyl-1H-pyrazol-4-yl)(piperazin-1-yl)methanone derivatives: These compounds have similar structures but with different substituents on the pyrazole or piperazine rings.
Pyrazole derivatives: Compounds such as 3,5-dimethyl-1H-pyrazole share the pyrazole core structure but lack the piperazine moiety.
Uniqueness
The uniqueness of this compound lies in its combined pyrazole and piperazine structure, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
(1,3-dimethylpyrazol-4-yl)-piperazin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-8-9(7-13(2)12-8)10(15)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUPONMUHIEOJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)N2CCNCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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